REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[S:5]([C:8]1[S:12][C:11]([NH:13]C(=O)C)=[N:10][C:9]=1[CH3:17])(=[O:7])=[O:6]>Cl>[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[S:5]([C:8]1[S:12][C:11]([NH2:13])=[N:10][C:9]=1[CH3:17])(=[O:6])=[O:7]
|
Name
|
2-acetamido-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
OCCN(S(=O)(=O)C1=C(N=C(S1)NC(C)=O)C)CCO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
, and saturated NaHCO3 solution (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by crystallization (hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(S(=O)(=O)C1=C(N=C(S1)N)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |